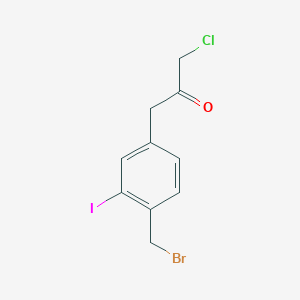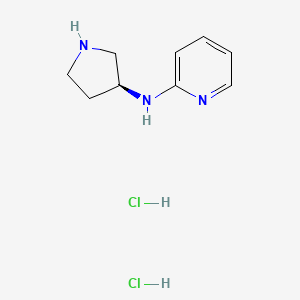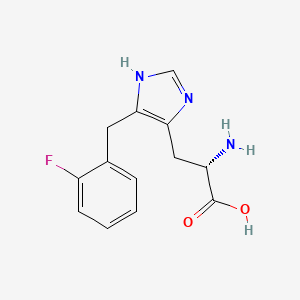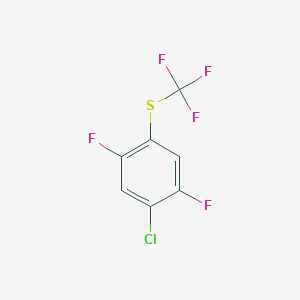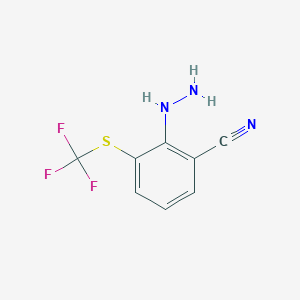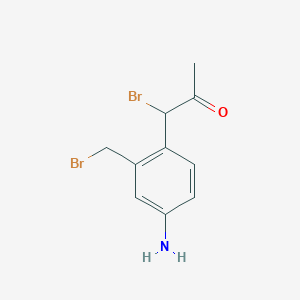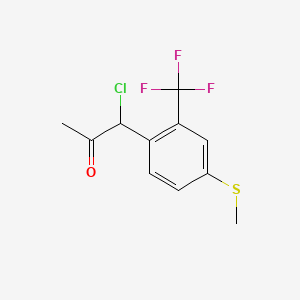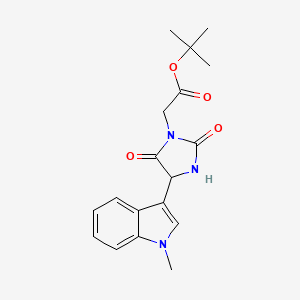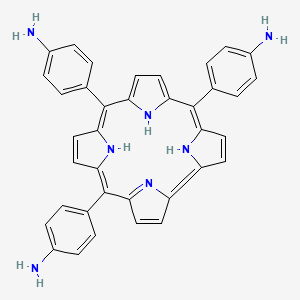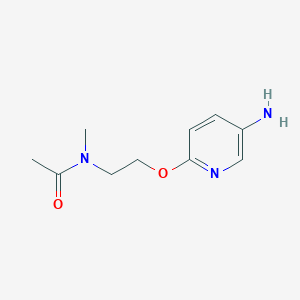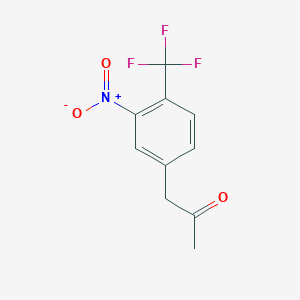
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ketone Formation: The final step involves the formation of the propan-2-one moiety, which can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation.
Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The ketone moiety can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Applications De Recherche Scientifique
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with the nitro group in a different position.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Contains a trifluoromethyl group and a phenyl ring but differs in the ketone structure.
1-(3-Trifluoromethylphenyl)-2-propanone: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8F3NO3 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
1-[3-nitro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)9(5-7)14(16)17/h2-3,5H,4H2,1H3 |
Clé InChI |
KVZHMPWHHVSBGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


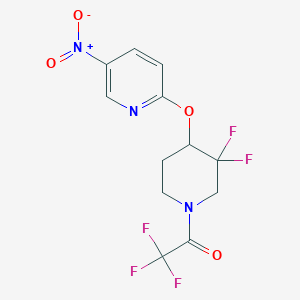
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
